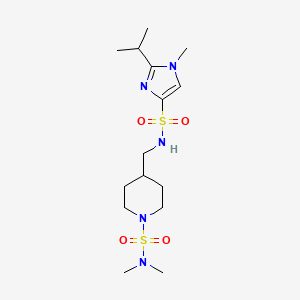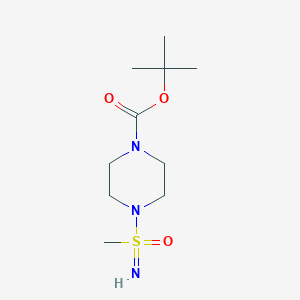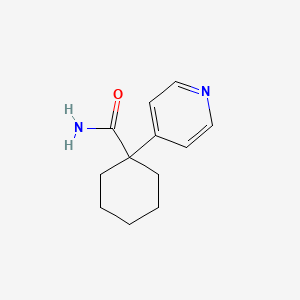
4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile, also known as CMT-3, is a novel synthetic compound with potential applications in scientific research. CMT-3 is a member of the family of compounds known as nicotinonitriles, which possess a unique chemical structure and have been studied for their biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile and its derivatives have been studied for their potential antimicrobial activity. For instance, compounds synthesized from related structures have shown significant activity against Gram-positive, Gram-negative bacteria, and fungi. These compounds' structures have been confirmed through various spectroscopic methods, indicating their potential as antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015; El‐Sayed, Moustafa, Haikal, Abu-El-Halawa, & El Ashry, 2011).
Spectroscopic and Structural Analysis
Spectroscopic techniques like FT-IR and FT-Raman have been utilized to study the properties of similar compounds. These studies include examining the molecular geometry, vibrational wavenumbers, infrared intensities, and Raman scattering, providing valuable insights into the molecular structure and potential applications of these compounds (Kuruvilla, Prasana, Muthu, & George, 2018).
Applications in Material Science
Derivatives of 4-(3-Chlorophenyl)-2-methyl-6-(2-thienyl)nicotinonitrile have been investigated for their utility in material science. For example, polymerization studies of terthiophene derivatives have been conducted, exploring their solubilities and inductive effects, which are crucial for understanding their potential applications in the development of new materials (Visy, Lukkari, & Kankare, 1994).
Environmental and Industrial Applications
Some research has focused on the potential environmental and industrial applications of these compounds. Studies have been conducted on their use as biocidal compounds for the plastic industry, showing promising results in controlling bacterial growth, which could have significant implications for the manufacturing sector (Zaiton, Assem, Arafa, Momen, & Said, 2018).
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-2-methyl-6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2S/c1-11-15(10-19)14(12-4-2-5-13(18)8-12)9-16(20-11)17-6-3-7-21-17/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUMUNGIVFZDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC(=CC=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide](/img/structure/B2374076.png)
![2-Oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2374077.png)
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2374078.png)






![Acetamide, N-[4-[4-(3,4-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-](/img/structure/B2374091.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2374092.png)
